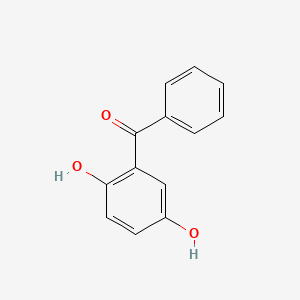

2,5-Dihydroxybenzophenone

Description

Significance of the Dihydroxybenzophenone (B1166750) Structural Motif in Academic Contexts

The dihydroxybenzophenone structural motif is a cornerstone in various fields of chemical research due to its inherent properties. Benzophenone (B1666685) derivatives are recognized for their ability to absorb and dissipate ultraviolet (UV) radiation harmlessly, converting the absorbed photons into heat without undergoing chemical alteration. nih.gov This photostability makes them exceptional UV blockers. nih.gov

In academic and industrial research, this motif is heavily explored for its role as:

UV Absorbers: They are widely incorporated into polymers, coatings, and plastics to prevent photodegradation caused by UV light. nih.govresearchgate.net

Medicinal Scaffolds: The benzophenone framework is a medicinally important structure, with derivatives exhibiting a range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. rsc.orgscielo.br

Synthetic Intermediates: These compounds serve as crucial starting materials or intermediates for the synthesis of more complex molecules, such as chiral ligands and fluorescent dyes. rsc.org

Overview of Isomeric Forms and Their Differential Research Emphasis (e.g., 2,4-DHBP, 2,2′-DHBP, 2,4′-DHBP)

The specific placement of the two hydroxyl groups on the benzophenone structure results in various isomers, each with a distinct profile of properties and research focus. This differentiation dictates their specific applications and areas of academic inquiry.

2,4-Dihydroxybenzophenone (B1670367) (2,4-DHBP or Benzophenone-1): This is one of the most extensively studied and commercially significant isomers. Research predominantly centers on its function as a high-performance UV absorber for materials like polyvinyl chloride, polystyrene, and various resins. zhishangchem.comgoogle.com It is also a key intermediate in the synthesis of other important UV absorbers, such as 2-hydroxy-4-methoxybenzophenone (UV-9) and 2-hydroxy-4-octyloxybenzophenone (UV-531). zhishangchem.comtsijournals.com Furthermore, academic studies have investigated its synthesis methods, google.comtsijournals.com potential endocrine-disrupting activities, nih.govnih.gov and use in creating azo dyes. researchgate.net

2,2′-Dihydroxybenzophenone: Research on this isomer often involves its synthesis, for which methods like rhodium-catalyzed reactions have been developed. rsc.org It is particularly noted as a precursor in the creation of fluorophores and various fluorescent dyes. rsc.org

2,4′-Dihydroxybenzophenone (2,4'-DHBP): This isomer is primarily investigated for its utility in the synthesis of pharmaceutical agents. glpbio.comselleckchem.com Recent research has also highlighted its potential as an anti-inflammatory agent, exploring its biochemical pathways and effects on systemic inflammation. nih.gov

4,4′-Dihydroxybenzophenone: The focus for this symmetrical isomer is often on its role as a monomer or precursor in polymer chemistry for the synthesis of high-performance polymers and macrocyclic compounds. wikipedia.orgresearchgate.net Its biodegradation pathway has also been a subject of study, identified as a metabolite in the breakdown of bisphenol F. asm.org

The table below summarizes the primary research focus for these key isomers.

| Isomer | CAS Number | Primary Research Focus | Key Applications/Findings |

|---|---|---|---|

| 2,4-Dihydroxybenzophenone | 131-56-6 sigmaaldrich.com | UV absorption, light stabilization, synthesis intermediate zhishangchem.comgoogle.comtsijournals.com | Widely used in plastics, coatings; intermediate for other UV absorbers; studied for endocrine effects. zhishangchem.comnih.gov |

| 2,2′-Dihydroxybenzophenone | 835-11-0 | Synthesis of fluorophores and dyes rsc.org | Key precursor for fluorescent materials. rsc.org |

| 2,4′-Dihydroxybenzophenone | 606-12-2 glpbio.com | Pharmaceutical synthesis, anti-inflammatory activity glpbio.comnih.gov | Building block for pharmaceutical compounds; shows potential in mitigating inflammation. nih.gov |

| 4,4′-Dihydroxybenzophenone | 606-45-1 | Polymer chemistry, biodegradation researchgate.netasm.org | Precursor for polymers; intermediate in the biodegradation of Bisphenol F. researchgate.netasm.org |

Rationale for Focused Research on 2,5-Dihydroxybenzophenone

While other isomers have well-established, broad applications, research into this compound is driven by its unique biological and chemical properties. Like its isomers, it is a benzophenone derivative, typically appearing as a yellow crystalline powder, and functions as a UV absorber in applications such as plastics and coatings. smolecule.com Its synthesis commonly involves the Friedel-Crafts acylation of resorcinol (B1680541) with benzoyl chloride. smolecule.com

The specific rationale for focused research on this particular isomer stems from distinct findings in the biomedical field. Notably, studies have indicated that this compound may play a role in promoting osteoblast differentiation. smolecule.com Research suggests it can activate the β-catenin pathway, which is crucial for bone formation, thereby presenting potential for mitigating osteoporosis. smolecule.com This specific biological activity distinguishes it from its isomers and provides a compelling reason for targeted investigation into its mechanisms and potential therapeutic applications. Concurrently, it has been identified as a potential contact allergen, warranting further study in the context of material and cosmetic safety. smolecule.com

The table below outlines the key properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀O₃ smolecule.com |

| Molar Mass | 214.22 g/mol smolecule.com |

| Appearance | Yellow crystalline powder smolecule.com |

| Primary Use | UV light absorber smolecule.com |

| Area of Focused Research | Potential to promote osteoblast differentiation via β-catenin pathway. smolecule.com |

Compound Index

Structure

3D Structure

Properties

CAS No. |

2050-37-5 |

|---|---|

Molecular Formula |

C13H10O3 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

(2,5-dihydroxyphenyl)-phenylmethanone |

InChI |

InChI=1S/C13H10O3/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H |

InChI Key |

PTBZRYBRVBHLCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Dihydroxybenzophenones

Established Organic Synthesis Routes

Traditional organic synthesis provides several robust methods for the preparation of dihydroxybenzophenones. These routes, including Friedel-Crafts acylation and the Fries rearrangement, have been foundational in the industrial production of these compounds.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. libretexts.orglibretexts.org The catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), enhances the electrophilicity of the acyl group, facilitating its attack on the activated aromatic ring. libretexts.org

For the synthesis of 2,5-Dihydroxybenzophenone , the reaction can be performed by treating hydroquinone (B1673460) with benzoic acid. One documented method uses boron fluoride (B91410) as a catalyst at a temperature of 160°C. google.com Another approach involves the reaction of hydroquinone with benzoyl chloride, where the Lewis acid catalyst facilitates the electrophilic aromatic substitution.

In contrast, the synthesis of the isomeric 2,4-Dihydroxybenzophenone (B1670367) utilizes resorcinol (B1680541) as the starting material. nih.govtsijournals.com The reaction of resorcinol with benzoyl chloride in the presence of a Lewis acid like AlCl₃ is a common method. tsijournals.comgoogle.comgoogle.com However, this process can require significant amounts of the catalyst and presents challenges in post-reaction work-up due to the vigorous decomposition of the catalyst. google.comgoogle.com To mitigate these issues and improve yields, alternative methods have been developed, such as using benzotrichloride (B165768) instead of benzoyl chloride or employing phase transfer catalysts. tsijournals.comgoogle.com

| Target Compound | Aromatic Substrate | Acylating Agent | Catalyst Example | Reference |

| This compound | Hydroquinone | Benzoic Acid | Boron Fluoride | google.com |

| 2,4-Dihydroxybenzophenone | Resorcinol | Benzoyl Chloride | Aluminum Chloride | google.comgoogle.com |

| 2,4-Dihydroxybenzophenone | Resorcinol | Benzonitrile | Zinc Chloride | google.comgoogle.com |

| 2,4-Dihydroxybenzophenone | Resorcinol | Benzotrichloride | None (solvent mediated) | nih.govtsijournals.com |

The Fries rearrangement is an effective method for converting a phenolic ester into a hydroxy aryl ketone through an intramolecular acyl migration. The reaction is typically promoted by a Lewis acid catalyst. For the synthesis of This compound , this pathway starts with hydroquinone dibenzoate. google.com The rearrangement of this precursor yields the desired 2,5-dihydroxy-substituted ketone. google.com

A closely related procedure is the synthesis of 2,5-dihydroxyacetophenone from hydroquinone diacetate, which rearranges in the presence of anhydrous aluminum chloride upon heating. orgsyn.org This process underscores the utility of the Fries rearrangement for preparing 2,5-dihydroxy-substituted ketones from the corresponding di-acylated hydroquinone derivatives.

The photo-Fries rearrangement is a photochemical variant that can also produce dihydroxybenzophenone (B1166750) structures from precursors like polycarbonate, where UV irradiation leads to the scission of carbonate linkages. uobaghdad.edu.iq

The oxidation of secondary benzylic alcohols to their corresponding ketones is a fundamental transformation in organic synthesis. This approach can be applied to the synthesis of dihydroxybenzophenones, provided a suitable dihydroxy-substituted benzylic alcohol precursor is available. For instance, the synthesis of 4-hydroxybenzophenones can be achieved through the aerobic oxidation of 4-benzylphenols, catalyzed by systems like Co(OAc)₂. researchgate.net

While direct examples for this compound via this route are less common in the surveyed literature, the synthesis would theoretically involve the oxidation of (2,5-dihydroxyphenyl)(phenyl)methanol. The development of efficient, metal-catalyzed aerobic oxidation protocols provides an environmentally benign alternative to traditional methods that use stoichiometric, often heavy-metal-based, oxidants. researchgate.net

The nucleophilic cleavage of a xanthone (B1684191) (a dibenzo-γ-pyrone) core provides a strategic route to 2,2′-Dihydroxybenzophenones . edulll.gr In this reaction, the central pyrone ring of the xanthone is opened by a strong nucleophile, such as an alkali or alkoxide. researchgate.netclockss.org This ring-opening occurs via a nucleophilic aromatic substitution (SNAr) process, where the attacking nucleophile ends up ortho to the newly formed ketone's carbonyl group, naturally leading to the 2,2'-dihydroxy substitution pattern. researchgate.netclockss.org

This method allows for the synthesis of regioselectively substituted 2,2′-dihydroxybenzophenones by starting with an appropriately substituted xanthone. edulll.grresearchgate.net While this is a powerful strategy for accessing the 2,2'-isomer, it is not a viable route for synthesizing This compound due to the inherent structural outcome of the ring-opening reaction.

| Method | Typical Precursor(s) | Typical Product Isomer | Applicability to 2,5-DHBP |

| Friedel-Crafts Acylation | Hydroquinone + Benzoyl Chloride | This compound | Yes |

| Fries Rearrangement | Hydroquinone Dibenzoate | This compound | Yes |

| Oxidative Synthesis | (2,5-dihydroxyphenyl)(phenyl)methanol | This compound | Theoretical |

| Xanthone Cleavage | Substituted Xanthone | 2,2′-Dihydroxybenzophenone | No |

Oxidative Synthesis from Benzylic Alcohols (e.g., for 2,2′-Dihydroxybenzophenones)

Catalytic Synthesis Innovations

Recent advancements in organometallic chemistry have led to the development of novel catalytic methods for synthesizing dihydroxybenzophenones. These strategies often offer higher efficiency, selectivity, and better environmental profiles compared to classical methods.

Transition metal-catalyzed direct C-H bond oxygenation has emerged as a powerful tool for the synthesis of phenols and their derivatives. Catalysts based on palladium (Pd), copper (Cu), rhodium (Rh), and ruthenium (Ru) have been successfully employed for the ortho-hydroxylation of aromatic compounds, including the synthesis of 2,2′-Dihydroxybenzophenones . rsc.org

These reactions typically employ a directing group on the substrate, which coordinates to the metal center and positions it for a site-selective C-H activation and subsequent oxygenation at the ortho position. For example, rhodium catalysts have been used for the decarbonylative homo-coupling of functionalized salicylaldehydes to produce 2,2′-dihydroxybenzophenones. rsc.orgrsc.org Similarly, palladium-catalyzed C-H hydroxylation of arenes can be achieved using directing groups like oxime ethers, with an external oxidant like Oxone. acs.org Copper-mediated systems have also been developed for ortho-C-H hydroxylation, using molecular oxygen (O₂) as the ultimate oxidant. acs.org

These modern catalytic methods are highly effective for producing ortho-hydroxylated products such as 2,2'- and 2,4-dihydroxybenzophenones. However, their reliance on ortho-directing groups makes them generally unsuitable for the synthesis of This compound , which lacks the required ortho-relationship between the directing group and the target C-H bond.

| Metal Catalyst | Reaction Type | Typical Product Isomer | Reference |

| Rhodium (Rh) | Decarbonylative Homo-coupling | 2,2′-Dihydroxybenzophenone | rsc.orgrsc.org |

| Palladium (Pd) | Directed C-H Hydroxylation | Ortho-hydroxylated arenes | acs.org |

| Copper (Cu) | Directed C-H Hydroxylation | Ortho-hydroxylated arenes | acs.org |

Heterogeneous Catalysis using Acid-Treated Clays (B1170129)

The synthesis of dihydroxybenzophenones using heterogeneous catalysts, such as acid-treated clays like Montmorillonite (B579905) K-10, represents a significant advancement towards more environmentally benign chemical processes. nanorh.comjocpr.com These catalysts are valued for being low-cost, reusable, and effective in promoting reactions like Friedel-Crafts acylation. jocpr.com

This method has been extensively documented for the synthesis of 2,4-Dihydroxybenzophenone . The process involves the liquid-phase acylation of resorcinol with benzoic acid. academie-sciences.fr The reaction mechanism proceeds through two main steps: an initial O-benzoylation of resorcinol to form the intermediate resorcinol monobenzoate, followed by a Fries rearrangement to yield the final 2,4-dihydroxybenzophenone product. academie-sciences.fr The catalytic activity is attributed to Brønsted acidity arising from the interaction between water molecules and Al³⁺ sites within the clay structure. academie-sciences.fr

However, a review of the scientific literature reveals a lack of specific studies applying this acid-treated clay methodology for the synthesis of This compound . The analogous reaction would theoretically involve the acylation of hydroquinone (1,4-dihydroxybenzene) followed by a Fries rearrangement. While the Fries rearrangement of hydroquinone esters using other acid catalysts like aluminum chloride is known orgsyn.org, specific research detailing the use of acid-treated montmorillonite or similar clays for the synthesis of this compound could not be identified. As such, no detailed research findings or data tables for this specific transformation can be presented.

Derivatization from Dihydroxybenzophenone Precursors

The derivatization of dihydroxybenzophenones is a crucial step in creating a wide range of functional molecules, including UV absorbers, dyes, and biologically active compounds. The hydroxyl groups on the benzophenone (B1666685) scaffold serve as reactive handles for further chemical modification.

Notable examples in the literature include the synthesis of novel azo dyes and triazole derivatives from dihydroxybenzophenone precursors.

Azo Dyes : The synthesis of disperse and mordant azo dyes has been reported through the coupling of various diazotized aromatic amines with 2,4-Dihydroxybenzophenone . researchgate.netresearchgate.net These dyes have applications in the textile industry for coloring wool and polyester (B1180765) fibers. researchgate.net

Triazole Derivatives : Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been used to prepare a series of novel 1,2,3-triazole derivatives from 4,4′-Dihydroxybenzophenone and 2,4-Dihydroxybenzophenone . ifsuldeminas.edu.brscielo.brscielo.br These derivatives have been investigated for their potential as elastase inhibitors and for their photoprotective and antioxidant properties. ifsuldeminas.edu.brscielo.br

Based on a thorough search of available scientific literature and chemical databases, it is not possible to generate the requested article on the "Advanced Spectroscopic and Diffractional Characterization of this compound."

The primary reason is the lack of publicly available, detailed research findings and spectroscopic data (FTIR, FT-Raman, ¹H NMR, ¹³C NMR, and Mass Spectrometry) specifically for the this compound isomer (CAS No. 2050-37-5).

While extensive spectroscopic information exists for other isomers, such as 2,4-dihydroxybenzophenone and 4,4'-dihydroxybenzophenone (B132225), the user's explicit instruction to focus solely on this compound prevents the substitution of this data. Commercial listings for this compound even note that analytical data is not collected for the compound, further highlighting the scarcity of information.

Fulfilling the request under these circumstances would not meet the required standards of scientific accuracy and would necessitate fabricating data, which is not possible.

Advanced Spectroscopic and Diffractional Characterization of Dihydroxybenzophenones

Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. While specific high-resolution data for 2,5-dihydroxybenzophenone is not widely published, standard mass spectrometry provides foundational information. In an electron ionization (EI) mass spectrum for the related isomer, 2,4-dihydroxybenzophenone (B1670367), the molecular ion peak is observed, confirming the molecular weight. For instance, a GC-MS analysis using an APCI-QTOF instrument recorded the precursor m/z for 2,4-dihydroxybenzophenone at 214.0624 [M]+. nih.gov Key fragment ions observed in MS2 spectra help in structural elucidation, with major fragments for the 2,4-isomer appearing at m/z values of 213.0552, 137.0239, and 105.0323. nih.gov Such fragmentation patterns are crucial for distinguishing between isomers.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction

For comparison, the analysis of the related compound 2,4-dihydroxybenzophenone reveals it crystallizes in the monoclinic system with the space group P21/c. researchgate.netiucr.org Its crystal structure is characterized by a significant intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen, a feature typical for ortho-hydroxybenzophenones. iucr.org This type of detailed structural information, including unit cell dimensions and intermolecular interactions, would be expected from a single crystal analysis of this compound. iucr.orgwikipedia.org

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction is used to identify the crystalline phases of a bulk material and can confirm its purity. The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffractogram is a unique fingerprint for a specific crystalline solid.

Although a specific PXRD pattern for this compound is not published in the available search results, the technique is routinely used to characterize benzophenone (B1666685) derivatives. cambridge.org For example, PXRD studies on 2,4-dihydroxybenzophenone confirm its crystalline nature and can be used to identify its specific crystalline form. researchgate.netresearchgate.net This method is essential for quality control and for studying polymorphism in pharmaceutical and materials science applications. unipi.it

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. In molecules like this compound, which contain aromatic rings and a carbonyl group, the primary electronic transitions are π → π* and n → π*.

The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, are typically high in energy and result in strong absorption bands. The n → π* transitions involve promoting a non-bonding electron (from the carbonyl oxygen) to a π* anti-bonding orbital. These transitions are lower in energy and have a much lower intensity.

A reference in the "Handbook of Data on Organic Compounds" cites a UV spectrum for (2,5-dihydroxyphenyl)phenyl-methanone, which is this compound, but does not provide the specific absorption maxima (λmax). alfa-chemistry.com For the closely related 2,4-dihydroxybenzophenone, UV-Vis spectra show distinct absorption bands. In one study, its absorption maxima were recorded at approximately 243 nm, 292 nm, and 323 nm. nih.gov The presence of hydroxyl groups as auxochromes on the phenyl ring influences the position and intensity of these absorption bands. These spectroscopic properties are fundamental to the function of dihydroxybenzophenones as UV absorbers in various applications.

Interactive Data Table: Spectroscopic and Diffractional Data Overview

| Analytical Technique | Compound | Key Findings/Data |

| Mass Spectrometry | 2,4-Dihydroxybenzophenone | Precursor m/z: 214.0624 [M]+; Major MS2 Fragments: 213.0552, 137.0239, 105.0323 nih.gov |

| Single Crystal XRD | 2,4-Dihydroxybenzophenone | Crystal System: Monoclinic; Space Group: P21/c researchgate.netiucr.org |

| UV-Vis Spectroscopy | 2,4-Dihydroxybenzophenone | λmax: ~243 nm, 292 nm, 323 nm nih.gov |

| UV-Vis Spectroscopy | This compound | UV spectrum cited in literature, specific λmax not detailed alfa-chemistry.com |

Theoretical Chemistry and Computational Studies of Dihydroxybenzophenones

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. For dihydroxybenzophenones, DFT calculations have been instrumental in understanding their conformational landscapes and the nature of their intramolecular interactions.

While specific DFT studies on the conformational analysis of 2,5-dihydroxybenzophenone are not extensively detailed in the provided search results, general principles from studies on other dihydroxybenzophenone (B1166750) isomers, such as 2,2'-dihydroxybenzophenones, can be inferred. The conformation of benzophenones is largely determined by the torsion angles of the phenyl rings relative to the central carbonyl group. edulll.grnih.gov Steric hindrance between the rings and substituents plays a crucial role in defining the most stable, or energetically favorable, conformations. edulll.gr For substituted benzophenones, the twist angle between the two aryl rings is a key parameter. nih.gov In 2,2'-dihydroxybenzophenones, a twisted conformation is adopted to minimize repulsion between the aromatic rings. edulll.gruoa.gr This results in a non-planar structure where the phenyl rings are twisted out of the plane of the carbonyl group. edulll.gr

Intramolecular hydrogen bonding (IHB) is a critical feature in determining the structure and properties of many hydroxybenzophenones. researchgate.netmdpi.comrsc.org In 2-hydroxybenzophenones, a strong intramolecular hydrogen bond typically forms between the hydroxyl group at the 2-position and the carbonyl oxygen, creating a stable six-membered pseudo-ring. researchgate.netmdpi.comrsc.org This type of interaction is known as Resonance-Assisted Hydrogen Bonding (RAHB). edulll.gr For 2,4-dihydroxybenzophenone (B1670367), the hydroxyl group at the 2-position participates in this IHB, while the hydroxyl group at the 4-position is available for intermolecular interactions. mdpi.com In the case of this compound, the hydroxyl group at the 2-position can form an intramolecular hydrogen bond with the carbonyl oxygen. The hydroxyl group at the 5-position, however, is not suitably positioned to participate in a similar strong intramolecular hydrogen bond with the carbonyl group.

Studies on substituted 2,4-dihydroxybenzophenone have shown that the nature and position of substituents significantly affect the strength of the intramolecular hydrogen bond. mdpi.com Electron-withdrawing groups, such as halogens, -CN, and -NO2, generally increase the strength of the hydrogen bond, while electron-donating groups like -N(CH3)2 and -OCH3 tend to decrease it. mdpi.com The position of the substituent also matters; a substituent on the same ring as the carbonyl group can have a more pronounced effect. mdpi.com These substitutions lead to a redistribution of electron density (charge redistribution) within the molecule, which in turn modulates the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, thereby altering the IHB strength. researchgate.netmdpi.com Natural Bond Orbital (NBO) analysis is a computational method used to quantify these charge redistributions and understand their impact on hydrogen bonding. researchgate.netmdpi.com

Intramolecular Hydrogen Bonding (IHB) Analysis (e.g., for 2-hydroxybenzophenones, 2,4-Dihydroxybenzophenone)

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a receptor, such as a protein or enzyme. These studies are crucial in drug discovery and understanding biological activity. While specific docking studies for this compound were not found, research on other dihydroxybenzophenone isomers highlights their potential as enzyme inhibitors. For instance, 2,2'-dihydroxybenzophenones have been investigated as inhibitors of human glutathione (B108866) transferase, an enzyme involved in multidrug resistance in cancer. edulll.gr Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of the enzyme. edulll.gr Similarly, 2,4'-dihydroxybenzophenone (B1584288) has been shown to interact with the TLR4/MD2 receptor complex, which is involved in inflammatory responses. acs.orgnih.gov Docking simulations revealed that it binds to the hydrophobic pocket of the MD2 protein, preventing the dimerization of the TLR4 receptor. acs.org

Quantum Chemical Prediction of Photodegradation Behavior

Quantum chemical calculations, particularly time-dependent density functional theory (TD-DFT), are employed to predict the photochemical properties and photodegradation pathways of molecules. nih.gov These methods can calculate the absorption spectra and identify the excited states involved in photochemical reactions. nih.gov For sunscreen compounds like benzophenones, understanding their photodegradation is crucial as the breakdown products can sometimes be harmful. acs.org Studies on 2,4-dihydroxybenzophenone have shown that it can undergo self-accelerated photodegradation, where its own breakdown products act as photosensitizers, generating reactive oxygen species like singlet oxygen that further degrade the parent compound. acs.org Computational studies can model the electronic transitions and energy barriers involved in these degradation processes, providing insights into the reaction mechanisms at a molecular level. nih.govgdut.edu.cn

Computational Investigation of Adsorption Behavior

Computational methods are also used to study the adsorption of molecules onto the surfaces of materials. This is relevant for applications such as water purification, where contaminants are removed by adsorption onto materials like activated carbon or graphene oxide. While specific computational studies on the adsorption of this compound were not identified, research on 2,4-dihydroxybenzophenone provides a relevant example. The adsorption of 2,4-dihydroxybenzophenone onto commercial activated carbon has been studied experimentally, showing effective removal from wastewater. mdpi.com Computational studies, often using DFT, can be employed to model the interactions between the adsorbate (the benzophenone) and the adsorbent surface. These calculations can determine the most stable adsorption geometries and calculate the binding energies, helping to understand the adsorption mechanism at a molecular level. For example, computational studies have been used to investigate the adsorption of other organic molecules on materials like boron nitride nanosheets. scispace.com

Photochemistry and Photophysical Properties of Dihydroxybenzophenones

Mechanisms of Ultraviolet Light Absorption and Dissipation (e.g., for 2,4-Dihydroxybenzophenone (B1670367) as a UV absorber)

Benzophenone (B1666685) and its derivatives, including dihydroxybenzophenones, are widely utilized for their ability to absorb ultraviolet (UV) radiation. The core mechanism of UV absorption in compounds like 2,4-dihydroxybenzophenone involves the presence of an intramolecular hydrogen bond between the carbonyl group and a nearby hydroxyl group. researchgate.netmdpi.com This structural feature allows the molecule to absorb high-energy UV photons, which excites the molecule to a higher energy state.

Upon absorption of UV energy, the intramolecular hydrogen bond breaks, and the molecule undergoes a conformational change, forming a six-membered ring structure. researchgate.net This process is followed by the dissipation of the absorbed energy primarily as heat and the emission of light at a longer, less harmful wavelength. mdpi.com Subsequently, the hydrogen bond regenerates, returning the molecule to its original state, ready to absorb another UV photon. mdpi.com This efficient cycle of absorption and harmless dissipation is central to its function as a UV stabilizer in various materials like plastics, coatings, and cosmetics. researchgate.netmdpi.comzhishangchem.com The absorption spectrum for these types of UV absorbers typically falls within the 200 to 400 nm range. mdpi.com While 2,4-dihydroxybenzophenone is the simplest and one of the most studied benzophenone UV absorbers, the fundamental principles of UV absorption via intramolecular hydrogen bonding and energy dissipation are applicable to other hydroxylated benzophenones. mdpi.com

Photodegradation Processes in Aqueous Environments (e.g., for 2,4-Dihydroxybenzophenone and other benzophenones)

In aqueous environments, dihydroxybenzophenones can undergo photodegradation through various pathways. Studies on 2,4-dihydroxybenzophenone (BP-1) show it is more susceptible to photodegradation compared to other benzophenones. acs.orgacs.org The degradation can be initiated by direct photolysis, where the molecule absorbs light, or by indirect photolysis involving reactions with photochemically produced reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). acs.orgnih.gov For instance, the photodegradation of BP-1 and other benzophenones is significantly enhanced in the presence of substances like humic acids, nitrate (B79036), or hydrogen peroxide, which generate these reactive species under solar irradiation. nih.govresearchgate.net

A noteworthy characteristic observed during the photodegradation of 2,4-dihydroxybenzophenone (BP-1) is a self-accelerated process. acs.orgacs.org Initially, the degradation rate is modest, but it increases significantly over time. acs.orgacs.org This acceleration is attributed to the formation of photodegradation products that are more photochemically reactive than the parent compound. acs.orgacs.org

The key reactive species driving this process is singlet oxygen (¹O₂). acs.orgacs.org The degradation products of BP-1, which often possess an aromatic ketone structure, can be excited by UV light to an activated triplet state. acs.orgacs.org This excited state then transfers energy to molecular oxygen, generating ¹O₂, which in turn reacts with and degrades the parent BP-1 molecules. acs.org As the concentration of these photoactive products increases, the generation of ¹O₂ is enhanced, leading to an accelerated removal of BP-1. acs.orgacs.org This phenomenon creates a self-catalyzing cycle where the products of degradation facilitate further degradation of the original contaminant. acs.org

The photodegradation of 2,4-dihydroxybenzophenone (BP-1) in water under UV irradiation leads to the formation of several transformation products. High-resolution mass spectrometry has been used to identify these products, which are responsible for the observed self-acceleration. acs.orgacs.org These products are characterized by having an aromatic ketone structure and exhibit photochemical reactivity similar to chromophoric dissolved organic matter. acs.org

Four key photoactive products identified from the degradation of BP-1 are:

2-methylenenaphthalen-1(2H)-one acs.orgacs.org

(E)-2-(1-oxonaphthalen-2(1H)-ylidene)-acetic acid acs.orgacs.org

(1-oxo-1H-benzo[c]oxepin-3-ylidene)-acetic acid acs.orgacs.org

2-oxo-3-(1-oxo-1H-benzo[c]oxepin-3-ylidene)-propionic acid acs.orgacs.org

These compounds act as photosensitizers, not only accelerating the degradation of the parent BP-1 but also potentially promoting the indirect photodegradation of other organic contaminants that may be present in the water. acs.orgacs.org

Self-Accelerated Photodegradation Phenomena

Influence of Environmental Constituents on Photoreactivity (e.g., dissolved organic matter)

The photoreactivity of dihydroxybenzophenones in natural waters is significantly influenced by the presence of other environmental constituents, most notably dissolved organic matter (DOM). nih.govmdpi.com DOM can have a dual role in the photodegradation of these compounds. mdpi.com

On one hand, DOM can act as a photosensitizer. mdpi.com Upon absorbing sunlight, DOM can generate photochemically produced reactive intermediates (PPRI), such as excited triplet-states (³DOM), singlet oxygen (¹O₂), and hydroxyl radicals (•OH). nih.govnih.gov These reactive species can then react with and degrade benzophenones. researchgate.net For example, the photodegradation of 2,4-dihydroxybenzophenone (BP-1) in freshwater is driven by •OH, ³DOM, and ¹O₂, while in seawater, the process is mainly promoted by ³DOM*. nih.govresearchgate.net

On the other hand, DOM can inhibit photodegradation through light screening and quenching effects. mdpi.comrsc.org DOM competes with the target compound for sunlight photons, reducing the light available for direct photolysis. mdpi.com Furthermore, some components of DOM, such as phenolic moieties, can quench the excited triplet states of photosensitizers and scavenge reactive oxygen species, thereby reducing the efficiency of indirect photolysis. nih.govrsc.org The specific effect of DOM depends on its source and composition; for instance, DOM from coastal seawaters was found to promote BP-1 degradation more effectively than DOM from freshwaters due to differences in their molecular composition and resulting photoreactivity. nih.govresearchgate.net

Kinetic Studies of Photolytic Decomposition

Kinetic studies provide quantitative insights into the rates of photodegradation of dihydroxybenzophenones under various conditions. The degradation often follows pseudo-first-order kinetics. researchgate.netmdpi.com The observed rate constant (k) is influenced by factors such as the initial concentration of the compound, pH, and the presence of photosensitizers or inhibitors.

For example, in a study investigating the photochemical behavior of benzophenones in the presence of nitrate, 10 μM of 2,4-dihydroxybenzophenone (BP-1) was completely degraded within 4 hours under simulated sunlight at pH 8.0. researchgate.net The photolytic rates showed a significant linear correlation with the nitrate concentration. researchgate.net The presence of other benzophenones can also influence degradation rates. At certain concentrations, benzophenone (BP) and benzophenone-3 (BP-3) were found to significantly increase the first-order degradation rate constant of sulfamethoxazole, primarily through the action of their triplet excited states. mdpi.com

The table below summarizes kinetic data from various studies on the photodegradation of benzophenones.

| Compound | Conditions | Observed Rate Constant (k) / Half-life | Key Findings |

|---|---|---|---|

| 2,4-Dihydroxybenzophenone (BP-1) | Simulated sunlight, 10 mM nitrate, pH 8.0 | Complete degradation in < 4 hours | Photolytic rate is linearly dependent on nitrate concentration. researchgate.net |

| 2,4-Dihydroxybenzophenone (BP-1) | UV365nm irradiation | Degradation accelerates from ~5% in the first hour to 60% after 2 hours | Demonstrates self-accelerated photodegradation due to the formation of photoactive products. acs.orgacs.org |

| Oxybenzone (BP-3) | Simulated solar irradiation, river water, pH 7 | 24-h averaged half-life of 3.0 days | Enhanced photodegradation in the presence of humic substances; main pathway is reaction with •OH. nih.gov |

| Sulisobenzone (BP-4) | Simulated solar irradiation, river water, pH 7 | 24-h averaged half-life of 4.0 days | Enhanced photodegradation in the presence of humic substances; main pathway is reaction with •OH. nih.gov |

| 2,4-Dihydroxybenzophenone (BP-1) | UV/Fenton process | Rapid degradation | Degradation occurs via hydroxylation by •OH radicals. nih.gov |

Coordination Chemistry and Metal Complex Formation with Dihydroxybenzophenones

Synthesis of Metal Complexes with Dihydroxybenzophenone (B1166750) Ligands

The synthesis of metal complexes with ligands derived from dihydroxybenzophenones, such as 2,5-dihydroxybenzophenone thiosemicarbazone, has been a subject of significant research. These ligands can coordinate with various transition metal ions, including copper(II), nickel(II), and cobalt(II), to form stable complexes. isca.mejocpr.com

The general synthetic route involves the reaction of the thiosemicarbazone ligand with a corresponding metal salt, often in a suitable solvent like methanol (B129727) or ethanol. isca.mejocpr.comrasayanjournal.co.in For instance, complexes of Cu(II), Ni(II), and Co(II) have been synthesized using this compound thiosemicarbazone as the primary ligand and 2,2'-bipyridyl as a secondary ligand. isca.me The refluxing of the reaction mixture typically leads to the precipitation of the solid complex, which can then be isolated by filtration, washed, and dried. jocpr.comniscpr.res.in

In some cases, the synthesis is carried out under specific pH conditions. jocpr.com The molar ratio of the metal to the ligand is a critical factor in determining the stoichiometry of the resulting complex. rasayanjournal.co.inmdpi.com For example, studies have shown the formation of both 1:1 and 1:2 metal-to-ligand ratios depending on the specific reactants and conditions. rasayanjournal.co.inmdpi.com The thiosemicarbazone ligand in these complexes often acts as a bidentate or tridentate chelating agent, bonding to the metal ion through sulfur and nitrogen atoms, and in the case of dihydroxybenzophenone derivatives, through phenolic oxygen atoms as well. rasayanjournal.co.inniscpr.res.inmdpi.comnih.gov

Polymeric metal complexes can also be synthesized from dihydroxybenzophenone derivatives. researchgate.netethernet.edu.et These are typically formed through polycondensation reactions and are often insoluble in common organic solvents. researchgate.net

Spectroscopic Characterization of Coordination Complexes

The structural elucidation of these coordination complexes relies heavily on various spectroscopic techniques, including infrared (IR) spectroscopy, electronic (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. isca.merasayanjournal.co.in

Infrared (IR) Spectra: IR spectroscopy is instrumental in determining the coordination sites of the ligand. The IR spectra of the free thiosemicarbazone ligand show characteristic bands for ν(N-H), ν(C=S), and phenolic ν(O-H) vibrations. niscpr.res.innih.gov Upon complexation, shifts in these bands provide evidence of coordination. A decrease in the intensity or disappearance of the phenolic ν(O-H) band suggests deprotonation and coordination of the phenolic oxygen to the metal ion. niscpr.res.in Shifts in the ν(C=S) and ν(C=N) bands are indicative of the involvement of the sulfur and azomethine nitrogen atoms in chelation. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of M-O, M-N, and M-S bonds. mdpi.com

Electronic (UV-Vis) Spectra: Electronic spectra provide insights into the geometry of the metal complexes. isca.me The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. The positions of these d-d transition bands are used to determine the ligand field splitting parameter (10Dq) and other Racah interelectronic repulsion parameters (B), which help in assigning the stereochemistry of the complexes. isca.me For instance, the electronic spectra of Co(II) and Ni(II) complexes can suggest an octahedral geometry based on the observed transitions. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectra: ¹H NMR spectroscopy is used to characterize the ligand and to observe changes upon complexation. rasayanjournal.co.innih.gov The spectrum of the free ligand shows signals for aromatic protons, N-H protons, and phenolic O-H protons. nih.gov A downfield shift or disappearance of the phenolic and N-H proton signals in the spectrum of a diamagnetic complex can confirm their involvement in coordination. rasayanjournal.co.in

Below is a table summarizing typical spectroscopic data for these types of complexes.

| Spectroscopic Technique | Key Observational Data for Metal Complexes | Inferred Structural Information |

| Infrared (IR) | Shift in ν(C=S) and ν(C=N) bands; disappearance of phenolic ν(O-H) band; appearance of new M-O, M-N, M-S bands. niscpr.res.inmdpi.comnih.gov | Coordination through sulfur, azomethine nitrogen, and phenolic oxygen. niscpr.res.inmdpi.comnih.gov |

| Electronic (UV-Vis) | d-d transition bands. isca.memdpi.com | Determination of ligand field parameters (10Dq, B) and assignment of geometry (e.g., octahedral). isca.memdpi.com |

| ¹H NMR | Disappearance or shift of phenolic and N-H proton signals. rasayanjournal.co.innih.gov | Confirmation of deprotonation and coordination at these sites. rasayanjournal.co.innih.gov |

Stereochemical Investigations of Metal Coordination

The stereochemistry of the metal coordination in these complexes is a key aspect of their characterization and is primarily determined from electronic spectra and magnetic susceptibility measurements. isca.merasayanjournal.co.in

For many of the studied Cu(II), Ni(II), and Co(II) complexes with this compound thiosemicarbazone and related ligands, an octahedral stereochemistry is commonly proposed. isca.menih.govresearchgate.netmdpi.comnih.gov In a typical octahedral complex, the central metal ion is coordinated to six donor atoms. ntu.edu.sg In the case of mixed ligand complexes with this compound thiosemicarbazone and 2,2'-bipyridyl, the thiosemicarbazone and bipyridyl ligands occupy the coordination sites around the metal ion. isca.me

Magnetic moment measurements provide crucial information to support the proposed geometry. For example, Ni(II) complexes with magnetic moments in the range of 2.87 B.M. are indicative of a tetrahedral geometry, whereas values around 2.9-3.4 B.M. are typical for octahedral Ni(II) complexes. rasayanjournal.co.in Similarly, the magnetic moment for a low-spin square-planar Co(II) complex is expected to be around 2.50 B.M., while octahedral Co(II) complexes have higher magnetic moments. rasayanjournal.co.inmdpi.com

The ligand field parameters calculated from the electronic spectra, such as the cubic ligand field splitting parameter (10Dq) and the Nephelauxetic ratio (β), further corroborate the assigned stereochemistry. isca.me The values of these parameters are consistent with the proposed octahedral or other geometries for the complexes. isca.me

| Metal Ion | Typical Geometry | Supporting Evidence |

| Co(II) | Octahedral isca.memdpi.comnih.gov | Electronic spectral transitions (e.g., ⁴T₁g(F)→⁴T₁g(P), ⁴T₁g(F)→⁴A₂g(F)); Magnetic moment. isca.memdpi.com |

| Ni(II) | Octahedral isca.menih.govmdpi.comnih.gov | Electronic spectral transitions (e.g., ³A₂g→³T₁g(P), ³A₂g→³T₁g(F)); Magnetic moment. isca.menih.gov |

| Cu(II) | Octahedral or Square-planar isca.merasayanjournal.co.in | Electronic spectra; Magnetic moment (around 1.86 B.M. for square-planar). isca.merasayanjournal.co.in |

Luminescence Properties of Polymeric Metal Complexes

Polymeric metal complexes derived from dihydroxybenzophenones have shown interesting luminescence properties. researchgate.net The study of these properties is often conducted using UV-Vis and fluorescence spectroscopy. researchgate.net

For instance, polymeric complexes of Cu(II) and Zn(II) with ligands derived from 2,4-dihydroxybenzophenone (B1670367) have been reported to exhibit luminescence. researchgate.net At room temperature, these solid-state complexes can emit blue luminescence in the range of 419 to 483 nm. researchgate.net When dissolved in a solvent like DMF, they may show purple or blue luminescence at slightly different wavelengths (385 to 437 nm). researchgate.net

The luminescence in these complexes can arise from intraligand transitions or from ligand-to-metal charge transfer (LMCT) excited states. The coordination of the metal ion to the polymeric ligand can significantly influence the emission properties compared to the free ligand. mdpi.com The nature of the metal ion and the specific structure of the polymer can tune the emission wavelength and intensity. researchgate.net

Furthermore, the luminescence of some coordination polymers can be sensitive to the presence of certain molecules, suggesting potential applications as chemical sensors. mdpi.com For example, a zinc coordination polymer has demonstrated high selectivity and sensitivity in detecting acetone (B3395972) and Fe³⁺ ions through luminescence quenching. mdpi.com

The thermal stability of these luminescent polymeric complexes is also an important characteristic, with studies showing that they can possess good thermal stability. researchgate.net

Polymer Chemistry Applications and Material Science Research

Role as UV Stabilizers and Anti-Aging Agents in Polymeric Materials

Benzophenone (B1666685) derivatives are a major class of UV absorbers used to protect polymeric materials from degradation caused by exposure to sunlight. zhishangchem.com The mechanism of action involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy.

While isomers like 2,4-dihydroxybenzophenone (B1670367) are widely employed as UV stabilizers in polymers such as polyethylene, polystyrene, PVC, and epoxy resins, the application of 2,5-dihydroxybenzophenone has been noted with certain limitations. zhishangchem.comspecialchem.comtsijournals.com Research has indicated that this compound has been suggested for use as an absorbent for ultraviolet light in transparent plastic sheet materials. google.com However, in specific applications, such as the protection of polymeric vinylidene chloride products, the use of this compound was found to result in considerable discoloration of the final product, rendering it less effective than other polyhydroxybenzophenones like 2,2',4,4'-tetrahydroxybenzophenone. google.com This highlights the critical role of the substituent pattern on the benzophenone core in determining the efficacy and compatibility of a UV stabilizer within a given polymer matrix.

Synthesis of Multifunctional Polymer Additives by Hybridization

A prominent strategy in developing advanced polymer additives is to synthesize hybrid molecules that combine multiple functionalities, such as UV absorption and antioxidant properties, into a single compound. This approach mitigates issues like additive migration and incompatibility. A common example of this is the creation of hindered phenol-linked benzophenone hybrids, which provide both UV protection and thermo-oxidative stability. mdpi.comnih.gov

Studies have successfully demonstrated the synthesis of such hybrids using 2,4-dihydroxybenzophenone as a starting material. mdpi.comnih.govresearchgate.net In these syntheses, the 2,4-dihydroxybenzophenone moiety acts as the UV-absorbing component, while a hindered phenol (B47542) group provides antioxidant capabilities. mdpi.com Although this hybridization strategy is a significant area of research for polymer anti-aging agents, specific studies detailing the synthesis of analogous multifunctional additives using this compound as the core structure are not prominently featured in available research.

Functionalization and Modification of Fabric Materials

The chemical modification of high-performance fabrics is a key area of material science research, aiming to impart new properties such as UV protection, water repellency, and antibacterial activity. Dihydroxybenzophenones can be chemically anchored to fabric surfaces to achieve these enhancements.

For instance, research has shown the successful modification of Kevlar® and Nomex® fabrics by anchoring 2,4-dihydroxybenzophenone. scite.aicolab.wssigmaaldrich.com This process improves the fabric's water repellency and provides both UV protection and antibacterial properties. scite.aicolab.ws

In a related application involving the 2,5-dihydroxyphenyl structure, a derivative known as 10-(2,5-Dihydroxyphenyl)-9,10-dihydro-9-xa-10-phosphaphenanthrene-10-oxide (DOPO-HQ) has been used. This compound was incorporated into a Zirconium-based Metal-Organic Framework (MOF) to create a coating for cotton fabrics. mdpi.com The functionalization was achieved by dipping the cotton fabric into a dispersion of the DOPO-HQ@Zr-MOF. mdpi.com The resulting coated fabric exhibited enhanced fire retardant properties, demonstrating the utility of the 2,5-dihydroxyphenyl moiety in creating functional coatings for textiles. mdpi.com The process involves the formation of a protective char layer that can suppress smoke and act as a barrier to combustion. mdpi.com

| Fabric | Modifying Agent | Observed Properties |

| Cotton | DOPO-HQ@Zr-MOF | Enhanced fire retardancy, increased char formation, smoke suppression effect. mdpi.com |

| Kevlar®, Nomex® | 2,4-Dihydroxybenzophenone | Improved water repellency, UV protection, antibacterial properties. scite.aicolab.ws |

Use of Dihydroxybenzophenones as Monomers or Reactants in Polymer Synthesis

The dual hydroxyl groups of dihydroxybenzophenones allow them to act as monomers or reactants in polycondensation reactions to form advanced polymers like polyethers and polyesters. The properties of the resulting polymer are heavily dependent on the specific isomer used.

4,4'-Dihydroxybenzophenone (B132225) is a well-documented monomer used in the synthesis of various high-performance polymers. chemimpex.com For example, it has been used in McMurry coupling reactions to create tetraphenylethene-containing acrylates, which are then polymerized to form hyperbranched polymers with unique properties like aggregation-induced emission. ust.hk It is also a key monomer in the production of polyether ketones (PEK), valued for their excellent thermal and mechanical properties. google.com Additionally, it has been used to synthesize polyphosphonate polymers via interfacial polycondensation with phenylphosphonic dichloride, creating polymers with potential flame-retardant capabilities. scholars.direct

While the use of the 4,4'- and 2,4- isomers as monomers is established, specific examples of this compound being employed as a primary monomer in the synthesis of high molecular weight polymers are less prevalent in the surveyed literature. The reactivity and steric factors associated with the 2,5-substitution pattern may influence its suitability for certain polymerization reactions compared to its other isomers.

Environmental Fate, Degradation Mechanisms, and Remediation Strategies

Occurrence and Distribution of Dihydroxybenzophenones in Aquatic Environments

Benzophenones are classified as contaminants of emerging concern due to their widespread use and detection in various environmental compartments. mdpi.com Their entry into aquatic environments is primarily through effluents from wastewater treatment plants (WWTPs), which are often not equipped to completely remove them, and direct release during recreational activities. mdpi.com

Studies have frequently detected dihydroxybenzophenone (B1166750) isomers in multiple water matrices globally. For instance, 2,4-Dihydroxybenzophenone (B1670367) (BP-1) has been identified in a tropical urban watershed at concentrations ranging from 19 to 231 ng/L in surface water and 6 to 37 ng/g dry weight in sediments. acs.org Another study reported BP-1 concentrations in river waters in South Wales, UK, ranging from less than 0.3 to 17 µg/L. nih.gov The presence of these compounds is not limited to surface water; BP-1 has also been found in groundwater at levels up to 0.22 µg/L. nih.gov The frequent detection of these compounds, even at low concentrations, makes them significant pollutants for environmental monitoring. mdpi.com

Table 1: Reported Environmental Concentrations of 2,4-Dihydroxybenzophenone (BP-1)

| Water Body Type | Location | Concentration Range | Reference |

|---|---|---|---|

| Tropical Urban Watershed (Surface Water) | Not Specified | 19 - 230.8 ng/L | acs.org |

| Tropical Urban Watershed (Sediment) | Not Specified | 6 - 37 ng/g (d.w.) | acs.org |

| River Water | South Wales, UK | <0.3 - 17 µg/L | nih.gov |

| Groundwater | Not Specified | up to 0.22 µg/L | nih.gov |

Advanced Oxidation Processes (AOPs) for Removal from Water Matrices

Conventional water treatment methods are often insufficient for the complete removal of persistent organic pollutants like dihydroxybenzophenones. mdpi.com Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic compounds. mdpi.comkirj.ee These processes are considered effective for treating water contaminated with benzophenone-type UV filters. mdpi.com

The UV/H₂O₂ process is a widely used AOP where the photolysis of hydrogen peroxide (H₂O₂) by UV radiation generates powerful hydroxyl radicals (•OH). nih.govfrtr.gov These radicals are non-selective and can rapidly oxidize a broad range of organic pollutants. kirj.ee

Studies on benzophenone-type compounds demonstrate the efficacy of this method. For example, the UV/H₂O₂ process has been shown to completely transform UV filters like benzophenone-4 (BP-4) and benzophenone-9 (B1580434) (BP-9) within 16 minutes. nih.gov Research on benzophenone (B1666685) (BP) and 4,4'-dihydroxybenzophenone (B132225) (HBP) found that the degradation follows pseudo-first-order kinetics. researchgate.netmdpi.com The degradation of benzophenone-3 (BP-3) is also effective, with the reaction being dependent on the initial contaminant concentration and pH, with an optimal pH around 6.0. nih.gov The degradation efficiency is significantly improved compared to direct UV photolysis alone. frontiersin.org For instance, the degradation of Malachite green dye increased from 12.35% with direct photolysis to 100% with the UV/H₂O₂ process after 60 minutes. frontiersin.org

The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals, typically in acidic conditions (pH 2-4). irjet.netscialert.net It is a cost-effective and powerful AOP for treating various industrial wastewaters. scialert.net The process can be enhanced with UV light (photo-Fenton), which regenerates Fe²⁺ from Fe³⁺, thereby producing more hydroxyl radicals and increasing oxidation efficiency. watermanaustralia.com The Fenton process has proven effective in degrading a wide array of organic pollutants, often leading to their complete mineralization into carbon dioxide and water. irjet.netnih.gov

Persulfate (PS)-based AOPs are an emerging alternative that utilizes the sulfate (B86663) radical (SO₄•⁻), which has a high redox potential and can be generated by activating persulfate with heat, UV light, or transition metals like iron. researchgate.netmdpi.com A study on the degradation of 2,4-dihydroxybenzophenone (BP-1) using zero-valent iron (Fe⁰) to activate persulfate demonstrated high efficiency. researchgate.netnih.gov The process was effective across various water matrices, and the degradation was found to involve reactions with both hydroxyl and sulfate radicals. researchgate.netnih.gov

The efficiency of AOPs is highly dependent on various operational parameters. Optimizing these factors is crucial for maximizing pollutant removal and ensuring cost-effectiveness.

pH: The pH of the solution is a critical parameter. For the Fenton process, the optimal pH range is typically acidic, around 3.0, as higher pH levels can lead to the precipitation of iron hydroxide, reducing catalyst availability. scialert.netresearchgate.net In the UV/H₂O₂ process for BP-3 degradation, the optimal pH was found to be 6.0. nih.gov For persulfate activation with Fe⁰, degradation efficiency for BP-1 increases as the pH decreases. researchgate.netnih.gov

Oxidant and Catalyst Dosage: The concentrations of H₂O₂, persulfate, and catalysts (like Fe²⁺) are key. In the UV/H₂O₂ degradation of benzophenone and HBP, the H₂O₂ dose had a significant positive effect on the degradation rate. mdpi.com Similarly, for BP-1 degradation using the Fe⁰/PS system, increasing the dosage of both Fe⁰ and persulfate enhanced the removal efficiency. researchgate.netnih.gov However, an excessive concentration of the oxidant can have a negative, scavenging effect on the radicals, thereby reducing efficiency. frontiersin.org

Initial Contaminant Concentration: Generally, higher initial concentrations of the pollutant lead to a decrease in the percentage of degradation, as the quantity of generated radicals may become the limiting factor. nih.govmdpi.com

Water Matrix: The composition of the water can significantly impact AOP efficiency. The presence of natural organic matter and certain inorganic ions (e.g., bicarbonate, chloride) can act as radical scavengers, competing with the target pollutant and inhibiting its degradation. researchgate.netnih.gov Studies on BP-1 showed that removal rates were highest in ultrapure water and progressively lower in tap water, secondary clarifier effluent, and river water, which contain more complex matrices. researchgate.netnih.gov

Table 2: Effect of Operational Parameters on the Degradation of 2,4-Dihydroxybenzophenone (BP-1) by Fe⁰/Persulfate Process

| Parameter | Change | Effect on Degradation Efficiency | Reference |

|---|---|---|---|

| Fe⁰ Dosage | Increase | Enhanced | researchgate.netnih.gov |

| Persulfate (PS) Dosage | Increase | Enhanced | researchgate.netnih.gov |

| Solution pH | Decrease | Enhanced | researchgate.netnih.gov |

| Humic Acid (HA) | Presence | Inhibited | researchgate.netnih.gov |

Fenton and Persulfate Activation Processes

Adsorption-Based Removal Technologies

Adsorption is a physical process where contaminants are removed from a liquid phase by adhering to the surface of a solid material. hydronixwater.com It is a widely used and effective technology for removing various organic pollutants from water. mdpi.com

Activated carbon (AC) is a highly porous adsorbent with a large surface area, making it exceptionally effective for removing organic compounds from water. mdpi.comgeneralcarbon.com The process works because organic molecules, particularly those with high molecular weight and low water solubility, have a stronger attraction to the carbon surface than to the water, causing them to be adsorbed. generalcarbon.com

Research has demonstrated the viability of using commercial activated carbon to remove dihydroxybenzophenones from aqueous solutions. A study investigating the removal of 2,4-dihydroxybenzophenone (BP-1), along with other benzophenones, found that activated carbon was an effective adsorbent. mdpi.com The adsorption process was found to be spontaneous and exothermic. mdpi.com The maximum adsorption capacity for BP-1, as determined by the Langmuir isotherm model, was 41.1 mg/g. mdpi.com This indicates that activated carbon is a promising and sustainable technology for the remediation of water contaminated with these compounds. mdpi.com

Table 3: Maximum Adsorption Capacities (Langmuir Isotherm) of Benzophenones on Commercial Activated Carbon

| Compound | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| 2,4-Dihydroxybenzophenone (BP-1) | 41.1 | mdpi.com |

| 4-Hydroxybenzophenone (4-HBP) | 43.8 | mdpi.com |

| Oxybenzone (BP-3) | 48.8 | mdpi.com |

Adsorption on Nanomaterials (e.g., graphene oxide for 2,4-Dihydroxybenzophenone)

The removal of phenolic compounds, including benzophenone derivatives, from aqueous environments through adsorption on nanomaterials is a promising remediation strategy. mdpi.com Nanomaterials offer high surface areas and can be functionalized to enhance adsorption capacity and selectivity. nih.govjwent.net Graphene oxide (GO), a derivative of graphene, has been extensively studied as an adsorbent due to its unique properties. fortunejournals.com It possesses a large number of oxygen-containing functional groups (hydroxyl, carboxyl, epoxy) that make it highly hydrophilic and an ideal candidate for adsorbing organic pollutants from water. fortunejournals.comrsc.orgnih.gov

While specific studies on the adsorption of 2,5-Dihydroxybenzophenone are not prominent, the principles can be effectively illustrated using its isomer, 2,4-Dihydroxybenzophenone (also known as Benzophenone-1 or BP-1). The adsorption of phenolic compounds like BP-1 onto graphene oxide is primarily driven by two mechanisms:

π-π Stacking: The aromatic rings of the benzophenone molecule can interact with the sp²-hybridized carbon domains of the graphene oxide sheet.

Hydrogen Bonding: The hydroxyl groups on the benzophenone molecule can form hydrogen bonds with the oxygen-containing functional groups on the surface of the graphene oxide. rsc.org

The efficiency of this adsorption process is influenced by several factors, including the pH of the solution and the surface area of the adsorbent. mdpi.comnih.gov At lower pH values, the surface of GO may be more protonated, influencing electrostatic interactions, while the speciation of the phenolic compound also changes with pH. nih.gov Studies on various pollutants show that GO can be an effective adsorbent, with kinetics often following a pseudo-second-order model, indicating that the process is likely controlled by the external mass transfer of molecules to the adsorbent's surface. researchgate.net Given the structural similarities—specifically the presence of a benzoyl group and two hydroxylated phenyl rings—it is anticipated that this compound would exhibit comparable adsorption behavior on nanomaterials like graphene oxide.

Table 1: Adsorption Characteristics of Phenolic Compounds on Graphene-Based Nanomaterials This table is based on data for related phenolic compounds to infer potential behavior for this compound.

| Adsorbent | Pollutant | Key Adsorption Mechanisms | Reported Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Graphene Oxide (GO) | Methylene Blue (MB) | Electrostatic attraction, π-π stacking | ~700 | researchgate.net |

| Graphene Oxide (GO) | Hydroquinone (B1673460) (HQ) | π-π stacking, Hydrogen bonding | Not specified | rsc.org |

| Graphene Oxide (GO) | Rutin (a flavonoid) | Physical adsorption, Hydrogen bonding | 21.08 | nih.gov |

| Magnetic Graphene Oxide (MGO) | Various metal ions (e.g., Pb²⁺, Cu²⁺) | Electrostatic attraction, Chelation | 51-200 | fortunejournals.com |

Identification of Degradation Products and Proposed Pathways

The degradation of benzophenone-type UV filters in the environment can occur through various processes, including photodegradation and advanced oxidation processes (AOPs), leading to the formation of multiple intermediate products. mdpi.commdpi.com While detailed degradation pathways for this compound are not extensively documented, significant insights can be gained from studies on its isomer, 2,4-Dihydroxybenzophenone (BP-1), which has been more thoroughly investigated. researchgate.netnih.gov

In a study using a zero-valent iron-activated persulfate (Fe⁰/PS) system, an advanced oxidation process, the degradation of 2,4-Dihydroxybenzophenone was systematically analyzed. nih.gov This process generates highly reactive sulfate (SO₄⁻•) and hydroxyl (HO•) radicals that attack the parent molecule. researchgate.net Thirteen distinct oxidation products were identified using liquid chromatography-time-of-flight-mass spectrometry (LC-TOF-MS). nih.gov

The proposed degradation pathways for 2,4-Dihydroxybenzophenone primarily involve:

Hydroxylation: The addition of hydroxyl groups to the aromatic rings, initiated by the attack of HO• and SO₄⁻• radicals.

Single-Electron Coupling: The formation of dimers or larger molecules through coupling reactions.

Ring-Closing Reactions: Intramolecular reactions leading to different cyclic structures.

Ring Cleavage: The eventual breakdown of the aromatic rings into smaller, short-chain organic acids like glycolic acid, oxalic acid, and malonic acid. mdpi.com

Photodegradation in the presence of nitrite (B80452) has also been shown to transform 2,4-dihydroxybenzophenone, leading to the formation of both hydroxylated and nitrated products. nih.gov It is plausible that this compound would undergo similar degradation pathways when subjected to AOPs or environmental photodegradation, involving initial hydroxylation at various positions on its aromatic rings, followed by further oxidation and eventual ring cleavage.

Table 2: Identified Degradation Products of 2,4-Dihydroxybenzophenone in an Fe⁰/PS System This table presents data for the isomer 2,4-Dihydroxybenzophenone as a model for the potential degradation of this compound.

| Product Number | Molecular Formula | Proposed Structure/Name | m/z | Reference |

|---|---|---|---|---|

| P1 | C₁₃H₁₀O₄ | Trihydroxybenzophenone | 230.0579 | nih.gov |

| P2 | C₁₃H₁₀O₅ | Tetrahydroxybenzophenone | 246.0528 | nih.gov |

| P3 | C₁₃H₈O₄ | Dehydrogenated trihydroxybenzophenone | 228.0423 | nih.gov |

| P4 | C₁₄H₁₂O₅ | Hydroxylated and methylated BP-1 | 260.0685 | nih.gov |

| P5 | C₁₉H₁₄O₅ | Product of ring cleavage and coupling | 322.0841 | nih.gov |

| P6 | C₂₆H₁₈O₆ | Dimer of BP-1 | 426.1103 | nih.gov |

| P7 | C₂₆H₁₈O₇ | Hydroxylated dimer of BP-1 | 442.1052 | nih.gov |

Structure-Biodegradability Relationships of Benzophenone-Type UV Filters

The biodegradability of benzophenone-type UV filters is critically dependent on their chemical structure, particularly the type, number, and position of substituents on the two aromatic rings. qucosa.deresearchgate.net Understanding these structure-biodegradability relationships is essential for assessing the environmental persistence and potential risks of these compounds. qucosa.de

Research investigating a range of benzophenone derivatives has revealed several key principles:

Influence of Substituents: The substitution pattern is a decisive factor in determining both the rate of primary biodegradation and the potential for complete mineralization. qucosa.dex-mol.com

Role of Hydroxyl Groups: Hydroxyl (-OH) groups are common substituents that significantly influence biodegradability. qucosa.de However, their effect can be complex; while they can facilitate initial enzymatic attack, the formation of hydroxylated transformation products can sometimes slow down subsequent degradation steps. qucosa.deresearchgate.net

Mineralization Potential: Studies suggest that the complete mineralization (ultimate degradation) of benzophenones to carbon dioxide and water is often limited to derivatives that possess substituents on both aromatic rings. researchgate.netx-mol.com Compounds with substituents on only one ring may be more resistant to complete breakdown.

This compound has two hydroxyl groups located on one of its phenyl rings, while the second phenyl ring is unsubstituted. Based on the established structure-biodegradability relationships, this substitution pattern suggests that while primary degradation (e.g., further hydroxylation) may occur, the compound could be resistant to ultimate biodegradation. This is because enzymes like cytochrome P450, which are involved in the initial breakdown, may have different affinities and orientations for asymmetrically substituted benzophenones, potentially hindering the cleavage of the core structure. x-mol.com This highlights a potential for persistence or the formation of stable transformation products in the environment.

Advanced Chemical Applications and Functional Material Development

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. Organic molecules, particularly those with a π-conjugated system featuring electron-donating and electron-accepting groups, are promising candidates for NLO materials. Benzophenone (B1666685) derivatives are recognized as fundamental π-skeletons for creating versatile NLO materials. researchgate.net

The interest in benzophenone derivatives stems from their structural versatility, which allows for the tuning of NLO properties through the introduction of various substituents. researchgate.net While significant research has focused on organic single crystals of 2,4-Dihydroxybenzophenone (B1670367) for NLO applications, specific studies detailing the NLO properties of 2,5-Dihydroxybenzophenone are less common in the literature. researchgate.netgoogle.comkisti.re.kr The core structure of 2,5-DHBP, featuring hydroxyl donor groups on a π-conjugated backbone, suggests a theoretical potential for NLO activity. However, the specific symmetry of the molecule in its crystalline form is a critical determinant of second-order NLO properties, with non-centrosymmetric crystal structures being a key requirement. researchgate.net Further research, including crystal growth and characterization of NLO coefficients, is necessary to fully evaluate the potential of 2,5-DHBP in this advanced materials domain.

Design and Fabrication of Chemical Sensors

Chemical sensors are devices that transform chemical information into an analytically useful signal. The development of selective and sensitive sensors is crucial for environmental monitoring, food safety, and clinical diagnostics. One effective method for creating such sensors is through the use of molecularly imprinted polymers (MIPs), which are synthetic polymers with recognition sites tailored for a specific target molecule. researchgate.netnih.gov

A key technique in fabricating sensor surfaces is electropolymerization, where a monomer is polymerized onto an electrode surface by applying an electrical potential. nih.govgoogle.com This method allows for the creation of thin, uniform polymer films with controlled thickness. Phenolic compounds, including benzophenone derivatives, are of practical interest as monomers for electropolymerization due to their electrochemical activity. nih.gov

Specifically, research has demonstrated the potential of creating sensors for benzophenone derivatives. researchgate.net The electropolymerization of phenolic monomers can be used to create films that act as selective recognition elements. nih.gov For instance, a poly(this compound) film can be synthesized electrochemically. This process involves the oxidation of the 2,5-DHBP monomer, leading to the formation of a polymer film on the electrode surface. The resulting polymer-modified electrode can then be used for sensing applications. The hydroxyl and carbonyl groups within the 2,5-DHBP structure can participate in interactions with target analytes, providing the basis for the sensor's selectivity.

Recent advancements have focused on combining electropolymerized films with carbon nanomaterials to enhance sensor performance by increasing the electrode's surface area and conductivity. nih.gov While many studies on benzophenone sensors have used other isomers as templates or targets, the principles of electropolymerization and molecular imprinting are directly applicable to creating sensors specifically for this compound. researchgate.netamericanlaboratory.com

Table 1: Research Findings on Electropolymerization for Sensor Development

| Monomer/Technique | Application | Key Finding |

|---|---|---|

| Electropolymerized Natural Phenolic Antioxidants | Electrochemical Sensors | Phenolic compounds can be electropolymerized, often with carbon nanomaterials, to create sensitive and selective sensors. nih.gov |

| Electropolymerized o-phenylenediamine (B120857) with Benzophenone Template | Amperometric Sensor | A molecularly imprinted polymer (MIP) sensor for benzophenone was successfully fabricated, showing high sensitivity and selectivity. researchgate.net |

Synthesis and Application of Azo Dyes

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). sphinxsai.com They are widely used in the textile, paper, and food industries. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich nucleophile, such as a phenol (B47542) or aniline (B41778) derivative. sphinxsai.comresearchgate.net

Benzophenone derivatives can serve as effective coupling components in the synthesis of azo dyes. The hydroxyl groups on the aromatic ring activate it for electrophilic substitution by the diazonium salt. Research into azo dyes based on 2,4-Dihydroxybenzophenone has shown that this compound can be used to produce novel mordant and disperse dyes with good coloration and fastness properties on fibers like wool and polyester (B1180765). researchgate.netijirset.com These dyes often incorporate the UV-absorbing properties of the benzophenone moiety, resulting in functional dyes that also offer protection against photodegradation.

While the synthesis of azo dyes using 2,4-Dihydroxybenzophenone as the coupling component is well-documented, specific examples utilizing this compound are not as prevalent in published research. researchgate.net However, the chemical principles remain the same. 2,5-DHBP, with its two hydroxyl groups, can act as a coupling agent. The position of these groups would influence the final color and properties of the dye. The general procedure would involve reacting a diazotized aromatic amine with this compound under appropriate pH conditions to facilitate the coupling reaction. The resulting azo dye would incorporate the 2,5-DHBP structure, and its performance characteristics, such as color, lightfastness, and dyeing ability, would need to be experimentally determined.

Table 2: Comparison of Benzophenone Isomers in Azo Dye Synthesis

| Compound | Role in Azo Dye Synthesis | Documented Research |

|---|---|---|

| 2,4-Dihydroxybenzophenone | Coupling Component | Extensively used to create novel mordant and disperse azo dyes with functional (UV-absorbing) properties. researchgate.net |

Research Gaps and Future Directions for 2,5 Dihydroxybenzophenone

Development of Specific and Efficient Synthetic Routes for 2,5-Dihydroxybenzophenone

The synthesis of dihydroxybenzophenones is typically achieved through classical methods like the Friedel-Crafts acylation or the Fries rearrangement. For this compound, the logical precursor is hydroquinone (B1673460) (1,4-dihydroxybenzene), as its substitution pattern dictates the final arrangement of the hydroxyl groups.

Established, yet underexplored, routes include:

Friedel-Crafts Acylation: This involves the reaction of hydroquinone with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). google.comarabjchem.org While this is a fundamental method, its application to hydroquinone for this specific product is not extensively documented in terms of yield optimization and catalyst efficiency.